3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine
Overview
Description
3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine is an organic compound with the molecular formula C12H10Cl2N2O. It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position and a 3,4-dichlorobenzyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine typically involves the reaction of 2-amino-3-hydroxypyridine with 3,4-dichlorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the 3,4-dichlorobenzyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group or further to a benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl or benzyl alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
- 2-Amino-3-hydroxypyridine
- 3-Methoxypyridine
- 2-Amino-3-methoxypyridine
- 2-Amino-3-benzyloxypyridine
- 2-Amino-pyridin-3-ol hydrochloride
- 2-Amino-3-ethoxypyridine
Uniqueness: 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVZLZLBKYLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384199 | |
Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726845 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81066-60-6 | |
Record name | 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.